molecular formula C23H26ClN3O4 B6507852 1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 900012-65-9

1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B6507852
CAS No.: 900012-65-9
M. Wt: 443.9 g/mol
InChI Key: GZPPIRGUGZEAFI-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyrazin-2-one core substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a [2-(3,4-diethoxyphenyl)ethyl]amino moiety at position 2. The substituents suggest a balance of lipophilicity (chloro, methoxy, diethoxy groups) and electronic modulation, which may influence solubility and target binding .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-4-30-20-8-6-16(14-21(20)31-5-2)10-11-25-22-23(28)27(13-12-26-22)17-7-9-19(29-3)18(24)15-17/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPIRGUGZEAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence. Key differences lie in core heterocycles, substituent patterns, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / Example ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,2-Dihydropyrazin-2-one 3-Cl-4-OCH₃Ph; [2-(3,4-(OEt)₂Ph)ethyl]amino ~450–500 (estimated) Not reported
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Methylthiophen-2-yl; 3-FPh; 5-F chromen-4-one 560.2 227–230
Example 132 () Pyrazolo[3,4-d]pyrimidine 4-Ethoxy-3-CF₃Ph; 3-FPh; 5-F chromen-4-one 608.1 225–227
Example 60 () Pyrazolo[3,4-c]pyrimidine 4-Sulfonamidephenyl; 3-FPh; 5-F chromen-4-one 599.1 242–245

Key Observations

Core Heterocycles: The target compound’s 1,2-dihydropyrazin-2-one core is distinct from the pyrazolo-pyrimidine scaffolds in Examples 62, 132, and 60.

Substituent Effects :

  • Halogenation : The target compound’s 3-chloro group contrasts with fluorine substituents in the pyrazolo-pyrimidine derivatives. Chlorine may confer greater lipophilicity and steric bulk compared to fluorine .
  • Alkoxy Groups : The 4-methoxy and 3,4-diethoxy substituents in the target compound likely enhance solubility compared to the trifluoromethyl (CF₃) group in Example 132, which increases lipophilicity .

Physicochemical Properties :

  • Molecular Weight : The target compound’s estimated molecular weight (450–500 g/mol) is lower than the pyrazolo-pyrimidine derivatives (560–608 g/mol), possibly due to the absence of a chromen-4-one moiety .
  • Melting Points : Pyrazolo-pyrimidine derivatives exhibit higher melting points (225–245°C), likely due to stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) from their fused aromatic cores .

Synthetic Pathways: The pyrazolo-pyrimidine derivatives in the evidence were synthesized via Suzuki-Miyaura coupling (e.g., boronic acids and Pd catalysts), a common strategy for aryl-aryl bond formation . The target compound’s dihydropyrazinone core may require alternative methods, such as cyclocondensation or nucleophilic substitution.

Hydrogen-Bonding Potential: The dihydropyrazinone’s ketone oxygen can act as a hydrogen-bond acceptor, while the pyrazolo-pyrimidine cores offer multiple nitrogen atoms for donor/acceptor interactions. These differences may influence crystal packing (as per ) and target binding .

Research Implications and Limitations

  • The dihydropyrazinone core may target different pathways, but further studies are needed .
  • Structural Diversity: The comparison highlights the impact of core heterocycles on drug-like properties. Substituting dihydropyrazinone with pyrazolo-pyrimidine could modulate bioavailability and target selectivity.
  • Data Gaps : Absence of solubility, stability, and bioactivity data for the target compound limits functional comparisons.

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